molecular formula C14H14S2 B3052323 Disulfide, bis(2-methylphenyl) CAS No. 4032-80-8

Disulfide, bis(2-methylphenyl)

Cat. No. B3052323
CAS RN: 4032-80-8
M. Wt: 246.4 g/mol
InChI Key: ZSSCTTQONPHGRA-UHFFFAOYSA-N
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Description

Disulfide, bis(2-methylphenyl) is a chemical compound with the molecular formula C14H14S2 and a molecular weight of 246.39 . It is a solid substance with a burnt sugar aroma .


Molecular Structure Analysis

The molecular structure of Disulfide, bis(2-methylphenyl) consists of two methylphenyl groups linked by a disulfide bond . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups, such as in Disulfide, bis(2-methylphenyl), is a redox reaction . In a related compound, bis(2-aminophenyl) disulfide, a reductive cyclization process was used to synthesize 2-unsubstituted benzothiazole derivatives .


Physical And Chemical Properties Analysis

Disulfide, bis(2-methylphenyl) is a solid substance that is practically insoluble in water but soluble in ethanol . It has a boiling point of 122°C .

Scientific Research Applications

Catalyst-Free Self-Healing Elastomers

Disulfide bonds, such as those in bis(4-aminophenyl) disulfide, have enabled the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate a remarkable ability to heal efficiently at room temperature without any external catalyst or intervention, leveraging the dynamic nature of aromatic disulfide metathesis (Rekondo et al., 2014).

Synthetic Preparation of Disulfides

Research has demonstrated a robust and facile method for synthesizing bis(thiocarbonyl)disulfides. This process involves an elimination mechanism, as opposed to the more common oxidation method. It results in the formation of bis(4-methylphenyl)disulfone and other products, offering a new pathway for creating specific disulfide compounds (Weber et al., 2006).

Molecular Hydrogen Bonding Studies

Bis(2-amino-5-fluoro-3-methylphenyl)disulfide has been explored for its hydrogen bonding properties. The study of its crystal structure revealed interesting intermolecular and intramolecular hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions and structural chemistry (Drake et al., 2008).

Understanding Molecular Structures

Studies on bis(diphenylthiophosphoryl) disulfide and similar compounds have provided insights into their molecular structures. This research is crucial in understanding the geometry of P-S bonds and the role of π contribution in these compounds, which is significant for designing new materials and understanding their reactivities (Gallacher & Pinkerton, 1993).

Polymer Synthesis

The reaction of aromatic compounds with sulfur monochloride, involving bis(4-[(4-bromophenyl)oxy]phenyl) disulfide, has been investigated as a route to synthesize poly(arylene sulfides). This approach provides a way to produce high molecular weight and crystalline polymers, which are valuable in various industrial applications (Tsuchida et al., 1993).

Future Directions

While specific future directions for Disulfide, bis(2-methylphenyl) are not mentioned in the available resources, the development of catalyst-free methodologies for the reductive cyclization of various disulfides presents potential avenues for future research .

properties

IUPAC Name

1-methyl-2-[(2-methylphenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSCTTQONPHGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SSC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063274
Record name Disulfide, bis(2-methylphenyl)
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Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfide, bis(2-methylphenyl)

CAS RN

4032-80-8, 61886-58-6
Record name Bis(2-methylphenyl) disulfide
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Record name Bis(2-methylphenyl) disulfide
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Record name Bis(methylphenyl) disulphide
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Record name o-Tolyl disulfide
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Record name Disulfide, bis(2-methylphenyl)
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Record name Disulfide, bis(2-methylphenyl)
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Record name Bis(methylphenyl) disulphide
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Record name BIS(2-METHYLPHENYL) DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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